molecular formula C23H20Cl2N2O B2792483 1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime CAS No. 861207-15-0

1-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-1-ethanone O-(2,6-dichlorobenzyl)oxime

Cat. No. B2792483
CAS RN: 861207-15-0
M. Wt: 411.33
InChI Key: ROHKZLGVFRPRIG-QQXSKIMKSA-N
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Description

The compound appears to contain an isoindole group, which is a type of heterocyclic compound . Isoindoles are often found in various pharmaceuticals and have been the subject of much research .


Molecular Structure Analysis

The isoindole group consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of the compound would depend on the specific arrangement and bonding of the other groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Some general properties of isoindole compounds include solubility in polar solvents and the ability to form tautomers .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical activity of the compound. Some isoindole-containing compounds are known to have biological activity, such as antibacterial, antitumor, and anti-inflammatory effects .

Safety and Hazards

Without specific information on the compound, it’s difficult to provide accurate safety and hazard information. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Isoindole compounds are a topic of ongoing research due to their presence in various pharmaceuticals and potential biological activity. Future research may focus on developing new synthetic methods, exploring their biological activity, and designing new drugs based on the isoindole scaffold .

properties

IUPAC Name

(Z)-N-[(2,6-dichlorophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20Cl2N2O/c1-16(26-28-15-21-22(24)10-5-11-23(21)25)17-8-4-9-20(12-17)27-13-18-6-2-3-7-19(18)14-27/h2-12H,13-15H2,1H3/b26-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHKZLGVFRPRIG-QQXSKIMKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC1=C(C=CC=C1Cl)Cl)C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OCC1=C(C=CC=C1Cl)Cl)/C2=CC(=CC=C2)N3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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